The compound {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a complex organic molecule characterized by the presence of a butan-2-yl group, a pyrazol-4-yl group, and a methylamine moiety. Its IUPAC name is 3-(1-butan-2-ylpyrazol-4-yl)-N-methylpropan-1-amine, and it has a molecular formula of with a molecular weight of approximately 167.25 g/mol. The compound's CAS number is 1248925-01-0, indicating its unique identification in chemical databases.
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and their derivatives have been extensively studied for applications in medicinal chemistry, particularly for their potential as therapeutic agents against various diseases.
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves multi-step synthetic pathways that may include:
These synthetic approaches may require optimization to improve yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.
The molecular structure of {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine can be represented using various structural formulas:
InChI=1S/C9H17N3/c1-4-10(2)14-9(8-13-14)6-5-7-12-3/h8-10,12H,4-7H2,1-3H3This representation highlights the arrangement of atoms within the molecule, including the connectivity between the butan-2-yl group, the pyrazole ring, and the amine functional group.
The compound features:
While specific reactions involving {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine are not extensively documented, compounds with similar structures are known to undergo various chemical transformations such as:
The mechanism of action for {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is likely mediated through its interaction with various biological targets:
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as molecular size, polarity, and solubility characteristics.
The physical properties of {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine include:
| Property | Value |
|---|---|
| Molecular Weight | 167.25 g/mol |
| Boiling Point | Not specified |
| Density | Not available |
| Appearance | Likely a powder |
Chemical properties include:
| Property | Value |
|---|---|
| Flash Point | 105.1 °C |
| Solubility | Variable based on solvent |
Safety data indicate potential hazards associated with handling this compound; appropriate precautions should be taken due to its classification as dangerous.
The scientific applications of {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine primarily revolve around its potential use in medicinal chemistry:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: